Catalepsy Induction: 4-Hydroxy-3-phenylbutanoic acid vs. GHB and GABAB Agonists in Murine Behavioral Assays
In murine behavioral assays, 4-hydroxy-3-phenylbutanoic acid (as the sodium salt, structurally analogous to UMB68 and related 4-substituted analogs) fails to induce catalepsy, whereas GHB, the GABAB agonist baclofen, and SKF97541 produce robust dose-dependent cataleptic responses. The GABAB antagonist CGP35348 attenuated catalepsy induced by GHB and GABAB agonists but did not reverse ataxia induced by the 4-substituted analogs [1]. This demonstrates that cataleptic effects of GHB are mediated through GABAB receptors, while 4-hydroxy-3-phenylbutanoic acid engages GHB receptor pathways without triggering this GABAB-dependent behavior.
| Evidence Dimension | Catalepsy induction (behavioral pharmacology) |
|---|---|
| Target Compound Data | No catalepsy observed at behaviorally active doses |
| Comparator Or Baseline | GHB: dose-dependent catalepsy; Baclofen: dose-dependent catalepsy; SKF97541: dose-dependent catalepsy |
| Quantified Difference | Qualitative difference: complete absence of cataleptic response in target compound vs. robust catalepsy in comparators |
| Conditions | Murine catalepsy assay; doses up to those producing ataxia and loss of righting; CGP35348 (GABAB antagonist) attenuation test |
Why This Matters
Procurement of this compound enables investigation of GHB receptor-mediated behaviors in the absence of confounding GABAB-dependent catalepsy, a critical differentiation for labs studying dissociable GHB/GABAergic pathways.
- [1] Carter LP, Wu H, Chen W, Matthews MM, Mehta AK, Hernandez RJ, Thomson JA, Ticku MK, Coop A, Koek W, France CP. Novel γ-Hydroxybutyric Acid (GHB) Analogs Share Some, but Not All, of the Behavioral Effects of GHB and GABAB Receptor Agonists. J Pharmacol Exp Ther. 2005;313(3):1314-1323. View Source
